molecular formula C20H21N3O4S2 B12985253 Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B12985253
M. Wt: 431.5 g/mol
InChI Key: ZAWVRDPVGTVUEQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with methyl groups at positions 3, 5, and 6, an oxo group at position 4, and a thioacetamido-benzoate side chain. This compound belongs to a class of heterocyclic molecules widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their structural resemblance to nucleotide bases .

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 3-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C20H21N3O4S2/c1-5-27-19(26)13-7-6-8-14(9-13)21-15(24)10-28-20-22-17-16(18(25)23(20)4)11(2)12(3)29-17/h6-9H,5,10H2,1-4H3,(H,21,24)

InChI Key

ZAWVRDPVGTVUEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This modulation can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Yields : Analogous compounds (e.g., 4k and 4l) show yields of 78–83%, suggesting efficient coupling of thioacetamido side chains to the pyrimidine core under reflux conditions with DMF/K₂CO₃ .
Table 2: Antimicrobial Activity of Analogs
Compound Microbial Growth Inhibition (Zone, mm)
4k Moderate activity against S. aureus (12–14 mm)
4l Strong activity against Bacillus subtilis (18–20 mm)
4j Weak activity against C. albicans (8–10 mm)

Hypothesized Bioactivity for Target Compound :

  • The ethyl benzoate group could improve solubility relative to thiazole-linked derivatives (e.g., 4l), balancing bioavailability and target binding .

Research Findings and Implications

Pharmacokinetic Considerations

  • ADMET Properties: Thienopyrimidines with ester groups (e.g., ethyl benzoate) generally exhibit moderate metabolic stability, as esterases in vivo may hydrolyze the side chain .
  • Docking Studies: AutoDock Vina () could predict binding to bacterial dihydrofolate reductase (DHFR), a common target for antimicrobial thienopyrimidines .

Biological Activity

Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate (CAS No. 333406-78-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound's molecular formula is C20H21N3O4S2C_{20}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 431.53 g/mol. Its complex structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of dTTP, a building block for DNA replication .
  • Case Study : A study demonstrated that related compounds showed IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
CompoundIC50 (μM)Target Enzyme
Ethyl 3-(2...TBDThymidylate Synthase
Doxorubicin7.26Topoisomerase II
5-FluorouracilTBDThymidylate Synthase

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that similar thieno[2,3-d]pyrimidine derivatives can effectively inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus.

  • In Vitro Studies : Various derivatives have demonstrated good inhibition rates against these pathogens, suggesting potential applications in treating bacterial infections .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between Ethyl 3-(2... and its biological targets. These studies reveal that the compound may bind effectively to the active sites of target enzymes, thereby inhibiting their activity and leading to therapeutic effects.

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